[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 160768-75-2
VCID: VC0153920
InChI: InChI=1S/C50H73NO12Si2/c1-14-65(15-2,16-3)62-35-27-36-49(57,29-59-36)41-43(54)50(58)28-34(30(4)37(47(50,9)10)39(60-31(5)52)42(53)48(35,41)11)61-45(56)40(63-64(12,13)46(6,7)8)38(32-23-19-17-20-24-32)51-44(55)33-25-21-18-22-26-33/h17-26,34-36,38-41,43,54,57-58H,14-16,27-29H2,1-13H3,(H,51,55)/t34-,35-,36+,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1
SMILES: CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O
Molecular Formula: C50H73NO12Si2
Molecular Weight: 936.3 g/mol

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate

CAS No.: 160768-75-2

Reference Standards

VCID: VC0153920

Molecular Formula: C50H73NO12Si2

Molecular Weight: 936.3 g/mol

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate - 160768-75-2

CAS No. 160768-75-2
Product Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate
Molecular Formula C50H73NO12Si2
Molecular Weight 936.3 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate
Standard InChI InChI=1S/C50H73NO12Si2/c1-14-65(15-2,16-3)62-35-27-36-49(57,29-59-36)41-43(54)50(58)28-34(30(4)37(47(50,9)10)39(60-31(5)52)42(53)48(35,41)11)61-45(56)40(63-64(12,13)46(6,7)8)38(32-23-19-17-20-24-32)51-44(55)33-25-21-18-22-26-33/h17-26,34-36,38-41,43,54,57-58H,14-16,27-29H2,1-13H3,(H,51,55)/t34-,35-,36+,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1
Standard InChIKey HJLUMXKBLFPFLT-ZJYGDCDFSA-N
Isomeric SMILES CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O
SMILES CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O
Canonical SMILES CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O
Synonyms (αR,βS)-β-(Benzoylamino)-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6-(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-Dodecahydro-11,12,12b-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsil
PubChem Compound 11768206
Last Modified Nov 11 2021
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